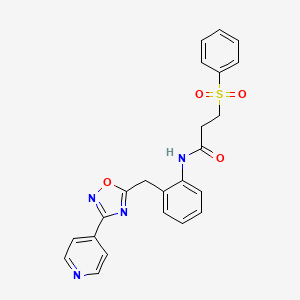

3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c28-21(12-15-32(29,30)19-7-2-1-3-8-19)25-20-9-5-4-6-18(20)16-22-26-23(27-31-22)17-10-13-24-14-11-17/h1-11,13-14H,12,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIOZHCXJWNLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide (CAS Number: 1797303-93-5) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. The structure features a phenylsulfonyl group and a pyridin-4-yl moiety linked to an oxadiazole, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20N4O4S |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 1797303-93-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phenylsulfonyl group enhances binding affinity to proteins, while the oxadiazole and pyridine rings may facilitate interactions through π-π stacking and hydrogen bonding.

Potential Targets

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Anti-inflammatory Activity

In a study investigating COX-II inhibition, derivatives similar to this compound demonstrated significant anti-inflammatory effects. For instance, compounds with structural similarities exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising anti-inflammatory potential .

Antimicrobial Studies

Research involving the antimicrobial activity of related compounds indicates that derivatives of oxadiazole can effectively inhibit bacterial growth. While specific data for the target compound is limited, similar oxadiazole-containing compounds have shown activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Study on COX Inhibition : A recent study screened a library of compounds for COX-II inhibitors and identified several candidates with enhanced selectivity and potency compared to standard drugs like Celecoxib. This highlights the potential for further development of the target compound as a therapeutic agent in inflammatory diseases .

- Antimicrobial Evaluation : In vitro tests on related oxadiazole derivatives revealed effective inhibition against various bacterial strains, suggesting that the structural components of the target compound may confer similar antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives with the pyridine and oxadiazole groups can act as kinase inhibitors, thereby inducing apoptosis in cancer cells .

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of oxadiazole-based compounds showing promising results against breast cancer cell lines. The mechanism involved the modulation of apoptotic pathways through the inhibition of Bcl-2 family proteins .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways:

- Mechanism : Research suggests that compounds containing sulfonamide groups can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation processes .

- Case Study : In an experimental model of arthritis, a related sulfonamide compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide could yield similar effects .

Neuroprotective Effects

Emerging research indicates that this compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems:

- Mechanism : Compounds with similar structures have been shown to interact with NMDA receptors, potentially providing neuroprotection against excitotoxicity associated with neurodegenerative diseases .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key structural feature influencing the compound’s reactivity.

Key reactions include :

-

The pyridin-4-yl group at C3 of the oxadiazole may stabilize the ring via conjugation, reducing susceptibility to electrophilic attack.

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group is electron-withdrawing and may participate in:

-

The sulfonyl group’s strong electron-withdrawing nature enhances the acidity of adjacent protons, enabling deprotonation and subsequent alkylation .

Propanamide Chain Reactions

The propanamide moiety is susceptible to hydrolysis and condensation:

Pyridin-4-yl Substituent Reactivity

The pyridine ring can undergo:

Cross-Coupling Reactions

The compound’s aromatic systems may engage in:

Microwave-Assisted Modifications

Recent advances in microwave synthesis (e.g., ) suggest efficient pathways for:

-

Heterocycle Functionalization : Rapid introduction of substituents to the oxadiazole or pyridine rings.

-

Amide Bond Formation : High-yield coupling under microwave irradiation (e.g., 82% yield in 33–90 seconds ).

Biological Activity and Reactivity Correlations

While direct data on this compound’s bioactivity is unavailable, structural analogs highlight:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

a) N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}propanamide ()

- Key Differences : The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group instead of pyridin-4-yl. The phenyl ring attached to the amide nitrogen bears 2,3-dimethyl substituents.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl group may sterically hinder interactions compared to the unsubstituted phenyl in the target compound .

b) CB2-Selective Oxadiazolyl-Propanamides ()

Compounds such as 3-(3-(2-cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) and derivatives with halogenated or nitro-substituted aryl groups on the oxadiazole were synthesized for cannabinoid receptor targeting.

- Key Differences: The carbazole moiety replaces the phenylsulfonyl group, and oxadiazole substituents include electron-withdrawing groups (e.g., nitro, cyano).

- Implications : Electron-withdrawing groups on the oxadiazole enhance receptor binding affinity but may reduce solubility. The carbazole moiety likely contributes to π-π stacking interactions in receptor binding .

c) Sulfamoylphenyl Pentanamide Derivatives ()

Example: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Key Differences : A pentanamide backbone (vs. propanamide) and a sulfamoylphenyl group (vs. phenylsulfonyl).

Table 1: Structural and Physicochemical Properties

*Synthetic yields for analogous compounds in and range from 76–83% .

Table 2: Functional Group Impact on Properties

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide?

- Methodology : The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Reacting amidoxime precursors with activated carboxylic acid derivatives (e.g., using CDI or DCC in DMF) to form the 1,2,4-oxadiazole core .

Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution or coupling reactions (e.g., using phenylsulfonyl chloride in the presence of a base like triethylamine) .

Amide Coupling : Final assembly via amide bond formation between the oxadiazole-methylphenyl intermediate and the propanamide moiety using HATU or EDC/NHS in anhydrous DMF .

Q. How is the structural integrity of this compound validated?

- Methodology :

- Spectroscopic Analysis : Use - and -NMR to confirm proton environments and carbon frameworks. For example, the pyridin-4-yl group shows distinct aromatic protons at δ 8.6–8.8 ppm .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- Elemental Analysis : Match calculated and observed C, H, N, S percentages to confirm purity .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodology :

- Receptor Binding Assays : Screen for CB2 receptor affinity using -CP55,940 displacement in transfected HEK293 cells (IC determination) .

- Cytotoxicity Profiling : Use MTT assays in normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole formation?

- Methodology :

- Solvent Selection : Use anhydrous DMF or THF to minimize side reactions.

- Catalysis : Add catalytic ZnCl or Mg(ClO) to accelerate cyclization .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yields by 15–20% .

Q. How can computational methods aid in understanding its biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with CB2 receptors. Focus on the oxadiazole and pyridinyl moieties as key binding motifs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .

- QSAR Studies : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with bioactivity using Gaussian-based DFT calculations .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Batch Analysis : Compare HPLC purity (>98%) and stereochemical consistency (via chiral columns) across samples .

- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for CB2) and control compounds (e.g., WIN55,212-2) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate differences in IC values from multiple studies .

Q. What crystallographic techniques are suitable for determining its 3D structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.